

# Application Note: A Stability-Indicating HPLC Method for the Quantification of Levofloxacin

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of **levofloxacin** in bulk drug and pharmaceutical dosage forms. The developed isocratic reverse-phase method is specific, accurate, precise, and linear over a specified concentration range. Forced degradation studies were conducted to demonstrate the method's stability-indicating capability, ensuring that the analyte peak is free from interference from degradation products. This method is suitable for routine quality control and stability testing of **levofloxacin**.

### Introduction

**Levofloxacin** is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of **levofloxacin** formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[5] This application note presents a validated HPLC method for the determination of **levofloxacin**, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7] [8][9][10]



#### Chemical Structure of Levofloxacin:

**Levofloxacin** is the levorotatory isomer of ofloxacin.[1][3] Its chemical name is (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[3][11]

Molecular Formula: C<sub>18</sub>H<sub>20</sub>FN<sub>3</sub>O<sub>4</sub>[3][12]

• Molecular Weight: 361.37 g/mol [3]

## **Experimental**

## **Instrumentation and Chromatographic Conditions**

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

Parameter	Specification
HPLC System	Agilent 1220 Infinity LC or equivalent
Detector	UV-Vis Detector
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	0.05 M Citric Acid Monohydrate and 1.0 M Ammonium Acetate buffer: Acetonitrile (85:15 v/v)[11]
Flow Rate	1.0 mL/min[5][11]
Injection Volume	20 μL[13]
Column Temperature	35°C[13]
Detection Wavelength	294 nm[13][14]
Run Time	15 minutes

## **Preparation of Solutions**







Mobile Phase Preparation: Prepare a 0.05 M solution of citric acid monohydrate and a 1.0 M solution of ammonium acetate. Mix these solutions with acetonitrile in the ratio of 85:15 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 100 mg of **levofloxacin** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-100  $\mu$ g/mL.

Sample Preparation (from Tablets): Weigh and finely powder twenty tablets. Transfer a quantity of the powder equivalent to 100 mg of **levofloxacin** into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

#### **Method Validation**

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]

## **Specificity (Forced Degradation Studies)**

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. **Levofloxacin** was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[14][15]

- Acid Degradation: **Levofloxacin** solution was treated with 0.1 N HCl at 80°C for 2 hours.
- Base Degradation: **Levofloxacin** solution was treated with 0.1 N NaOH at 80°C for 2 hours.
- Oxidative Degradation: Levofloxacin solution was treated with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.[14]



- Thermal Degradation: **Levofloxacin** powder was kept in an oven at 105°C for 24 hours.
- Photolytic Degradation: Levofloxacin solution was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies are summarized in the table below. The method was found to be specific, as the **levofloxacin** peak was well-resolved from the degradation product peaks. Significant degradation was observed under acidic and oxidative conditions.[13] [14]

Stress Condition	% Degradation
Acid (0.1 N HCl)	~15%
Base (0.1 N NaOH)	~5%
Oxidative (3% H <sub>2</sub> O <sub>2</sub> )	~25%
Thermal (105°C)	<2%
Photolytic (UV light)	<3%

## Linearity

The linearity of the method was established by analyzing a series of **levofloxacin** standard solutions at five different concentration levels ranging from 10 to 100  $\mu$ g/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Linearity Range	10 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Regression Equation	y = mx + c

## **Accuracy (Recovery Studies)**

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of **levofloxacin** standard was



added to a pre-analyzed sample solution, and the samples were re-analyzed. The percentage recovery was then calculated.

Concentration Level	Mean Recovery (%)	% RSD
80%	99.5	< 2.0
100%	100.2	< 2.0
120%	99.8	< 2.0

#### **Precision**

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days.

Precision Type	% RSD
Repeatability (Intra-day)	< 1.0
Intermediate Precision (Inter-day)	< 2.0

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.

Parameter	Result
LOD	~0.05 μg/mL
LOQ	~0.15 μg/mL

#### Robustness



The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The method was found to be robust as minor variations in the experimental parameters did not significantly affect the results.

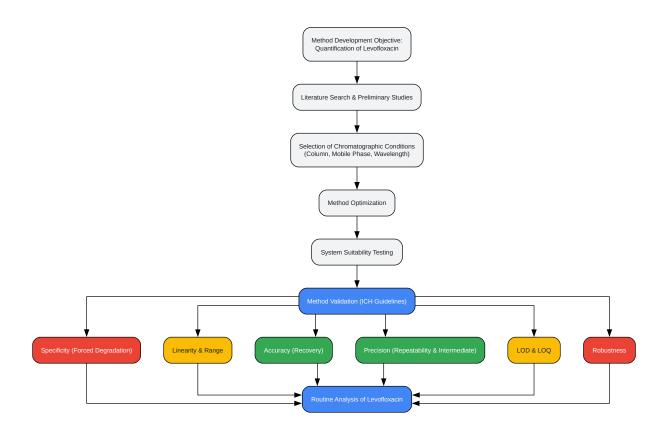
# **System Suitability**

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The system suitability parameters were evaluated by injecting six replicates of the standard solution.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Areas	≤ 2.0

# **Workflow Diagram**





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Caption: Workflow for HPLC method development and validation of **levofloxacin**.



#### Conclusion

The developed and validated HPLC method for the quantification of **levofloxacin** is simple, rapid, specific, accurate, and precise. The stability-indicating nature of the method makes it suitable for the analysis of **levofloxacin** in the presence of its degradation products. This method can be effectively used for routine quality control and stability studies of **levofloxacin** in bulk and pharmaceutical dosage forms.

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